6-Bromo-1H-indazole-3-carbaldehyde CAS number
6-Bromo-1H-indazole-3-carbaldehyde CAS number
An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbaldehyde
CAS Number: 885271-72-7
This technical guide provides a comprehensive overview of 6-Bromo-1H-indazole-3-carbaldehyde, a key heterocyclic building block in pharmaceutical and materials science research. It details the compound's chemical properties, synthesis, applications, biological significance, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
6-Bromo-1H-indazole-3-carbaldehyde is a solid compound, typically appearing as a light yellow to brown powder.[1] It is recognized for its role as a versatile intermediate in the synthesis of more complex molecules.[1]
| Property | Value | References |
| CAS Number | 885271-72-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅BrN₂O | [1][2][5][6] |
| Molecular Weight | 225.04 g/mol | [1][5][6] |
| IUPAC Name | 6-bromo-1H-indazole-3-carbaldehyde | [2] |
| Synonyms | 6-bromo-1H-indazole-3-carboxaldehyde, 6-Bromo-indazole-3-carboxaldehyde | [2] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | ≥95% - ≥98% (by HPLC) | [1][4] |
| Boiling Point | 414.1°C at 760 mmHg | |
| Melting Point | 202-206 °C (for the related 6-Bromoindole-3-carboxaldehyde) | |
| Storage Conditions | 0-8°C or -20°C, sealed storage, away from moisture, in a dark place, under an inert atmosphere. | [1] |
**2. Synthesis and Mechanism
The primary route for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of corresponding indole precursors.[7][8][9] This method is effective for both electron-rich and electron-deficient indoles and circumvents the ineffectiveness of direct formylation methods like the Vilsmeier-Haack reaction on the indazole ring.[7][8]
Experimental Protocol: Synthesis via Nitrosation of 6-Bromoindole
This protocol is adapted from generalized procedures for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[3][7][8]
Materials:
-
6-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N) or another suitable acid
-
Acetone and Water (as solvent) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Starting Material: Dissolve 6-bromoindole (1 equivalent) in a solvent mixture, such as acetone and water.[3]
-
Nitrosating Agent Addition: In a separate flask, prepare an aqueous solution of sodium nitrite (e.g., 20g in 200ml water).[3] Add this solution to the 6-bromoindole solution at room temperature.[3]
-
Acidification: Slowly add 2N HCl to the reaction mixture with vigorous stirring, maintaining a low temperature (e.g., 0°C), until the pH reaches approximately 2.5.[3][7] An optimized "reverse addition" protocol, where the indole solution is added to the acidic nitrite mixture, can minimize dimer byproduct formation.[7]
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of a red-brown gas.[3] After approximately 30 minutes, Thin-Layer Chromatography (TLC) can be used to check for the disappearance of the starting material.[3]
-
Work-up: Once the reaction is complete, extract the product into an organic solvent like ethyl acetate.[3][8] Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3][7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3][7] The resulting crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-1H-indazole-3-carbaldehyde.[7]
Applications in Research and Development
The unique structure of 6-Bromo-1H-indazole-3-carbaldehyde, featuring a reactive aldehyde group and a bromine atom, makes it a valuable precursor in several scientific fields.[1]
-
Pharmaceutical Development: It is a crucial intermediate for synthesizing a variety of indazole derivatives.[1] These derivatives are investigated for numerous therapeutic applications, including as anti-cancer and anti-inflammatory agents.[1][10][11] The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[7][9]
-
Biochemical Research: The compound is used in studies focused on enzyme inhibition and receptor binding, which are fundamental to understanding disease mechanisms and developing targeted therapies.[1]
-
Materials Science: It can be incorporated into the development of advanced materials, leveraging its structure to create specific electronic or optical properties.[1]
-
Organic Synthesis: The aldehyde functionality serves as a versatile handle for introducing diverse functional groups, enabling the construction of complex molecular architectures.[1][7]
Biological Activity and Significance
Indazole derivatives are known to possess a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antifungal properties.[10][11][12] The core indazole structure is a bioisostere of indole and is a key feature in several approved drugs, such as the kinase inhibitor Pazopanib.[10][11] The synthesis of novel 6-bromo-1H-indazole derivatives has led to compounds with potent antimicrobial and anticancer activities.[13]
The aldehyde at the 3-position is a critical starting point for derivatization to explore these biological activities further, often by converting it into amines, alcohols, or other functional groups to interact with biological targets like enzyme active sites.[7][8]
Safety and Handling
6-Bromo-1H-indazole-3-carbaldehyde is classified as harmful and requires careful handling in a laboratory setting.[6]
| Hazard Class | GHS Code | Description | References |
| Acute toxicity, oral | H302 | Harmful if swallowed | [6] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [6] |
| Serious eye damage/irritation | H319 | Causes serious eye irritation | [6] |
| Acute toxicity, inhalation | H332 | Harmful if inhaled | |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [6] |
Handling and First Aid:
-
Prevention: Avoid breathing dust.[14][15] Wash skin thoroughly after handling.[14][15] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[14][15][16]
-
First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]
-
First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]
-
First Aid (Inhalation): Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]
-
First Aid (Ingestion): Call a poison center or doctor if you feel unwell. Rinse mouth.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][17]
Analytical Data
Characterization of 6-Bromo-1H-indazole-3-carbaldehyde is typically performed using standard analytical techniques.
-
¹H NMR (300 MHz, acetone-d₆): An optimized synthesis procedure for this compound reports the following characteristic shifts: δ 13.20 (brs, 1H), 10.19 (s, 1H), 7.74–7.84 (m, 2H), 7.34 (td, J = 9.1, 2.5 Hz, 1H).[8]
-
¹³C NMR and IR: Full spectral data can be found in specialized chemical literature and supplier documentation.[8][18] High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 6-BROMO-1H-INDAZOLE-3-CARBALDEHYDE | 885271-72-7 [chemicalbook.com]
- 4. 885271-72-7 Cas No. | 6-Bromo-1H-indazole-3-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. 6-bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 24727999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
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